molecular formula C22H20N4O2 B2771911 N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-phenylacetamide CAS No. 953150-28-2

N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-phenylacetamide

Cat. No.: B2771911
CAS No.: 953150-28-2
M. Wt: 372.428
InChI Key: XJTAJTLVVOHSCO-UHFFFAOYSA-N
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Description

N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-phenylacetamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The structure consists of an imidazo[1,2-b]pyridazine core, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-15-8-9-17(19-14-26-20(23-19)10-11-22(25-26)28-2)13-18(15)24-21(27)12-16-6-4-3-5-7-16/h3-11,13-14H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTAJTLVVOHSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of phenylacetamide derivatives, including N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-phenylacetamide. These compounds have been evaluated for their efficacy against various bacterial strains, particularly focusing on their ability to inhibit bacterial DNA topoisomerases such as ParE.

Key Findings:

  • Compounds from the phenylacetamide series demonstrated significant antibacterial activity against Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 0.64 to 5.65 μg/mL .
  • The compound exhibited a post-antibiotic effect (PAE) lasting up to 2 hours at a concentration equal to its MIC, indicating prolonged antibacterial action beyond immediate exposure .
  • Inhibition of biofilm formation was also observed, which is crucial for combating chronic infections associated with biofilm-producing bacteria.

Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory applications. Compounds similar to this compound have been investigated for their ability to modulate inflammatory pathways.

Research Insights:

  • A related study on pyridazine derivatives indicated that certain compounds exhibited anti-inflammatory activity by inhibiting pro-inflammatory cytokines and reducing inflammatory cell migration .
  • The mechanism of action likely involves the modulation of signaling pathways associated with inflammation, although specific studies on this compound are still limited.

Enzyme Inhibition

The inhibition of specific enzymes is another promising application area for this compound. Notably, it has been shown to inhibit the ParE enzyme effectively.

Detailed Findings:

  • The compound's IC50 values against the ParE enzyme were reported as low as 0.27 μg/mL, demonstrating potent inhibitory activity that could be leveraged in developing new antibacterial therapies targeting this enzyme .
  • Additionally, the selectivity index indicates that these compounds are relatively non-toxic to eukaryotic cells (Vero cells), suggesting a favorable therapeutic profile for further development .

Summary Table of Applications

Application AreaKey Findings
Antibacterial ActivitySignificant MIC values (0.64 - 5.65 μg/mL); effective against E. coli and MRSA; post-antibiotic effect lasting 2 hours.
Anti-inflammatory EffectsPotential modulation of inflammatory pathways; related compounds show inhibition of pro-inflammatory cytokines.
Enzyme InhibitionPotent ParE inhibitor with IC50 values as low as 0.27 μg/mL; favorable selectivity index indicating low toxicity to Vero cells.

Mechanism of Action

The mechanism of action of N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or modulate receptor activity, leading to its pharmacological effects. The exact pathways and targets are still under investigation, but it is known to interact with kinases and other signaling molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide
  • N-[2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide

Uniqueness

N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-phenylacetamide is unique due to its specific substitution pattern and the presence of both methoxy and phenylacetamide groups. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .

Biological Activity

N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-phenylacetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, mechanism of action, and biological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N4O3C_{23}H_{22}N_{4}O_{3} with a molecular weight of 402.4 g/mol. The structure features an imidazo[1,2-b]pyridazine core, which is critical for its biological interactions.

PropertyValue
Molecular FormulaC23H22N4O3
Molecular Weight402.4 g/mol
CAS Number955781-33-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include forming the imidazo[1,2-b]pyridazine core followed by the introduction of the methoxy group. Subsequent reactions attach the methylphenyl and acetamide groups. Optimization of these synthetic routes is crucial for enhancing yield and purity while minimizing environmental impact.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The methoxyimidazo[1,2-b]pyridazinyl moiety plays a significant role in binding to these targets, influencing various biochemical pathways.

Potential Targets:

  • Enzymes : May act as inhibitors or modulators.
  • Receptors : Potential interaction with G-protein coupled receptors (GPCRs).

Biological Activity and Case Studies

Research indicates that this compound exhibits various biological activities, including anticancer effects and potential neuroprotective properties.

Anticancer Activity

A study evaluated the compound's effect on cancer cell lines, demonstrating significant cytotoxicity against several types of cancer cells. The mechanism involved apoptosis induction through the activation of caspase pathways.

Case Study :
In vitro assays showed that treatment with this compound resulted in:

  • IC50 Values : Ranging from 5 to 20 µM across different cancer cell lines.
  • Mechanism : Induction of cell cycle arrest at the G1 phase and subsequent apoptosis.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects against oxidative stress-induced neuronal cell death.

Case Study :
In a model of oxidative stress:

  • Cell Viability : Increased by approximately 30% in treated groups compared to controls.
  • Biomarkers : Decreased levels of reactive oxygen species (ROS) were observed.

Q & A

Q. Critical Parameters :

  • Temperature control during cyclization to avoid side products.
  • Solvent selection (polar aprotic) to enhance reaction kinetics .

Advanced Question: How can contradictory data on reaction yields be resolved during the synthesis of imidazo-pyridazine derivatives?

Methodological Answer:
Contradictions often arise from variations in:

  • Catalyst Loading : Excess Pd catalysts (e.g., Pd(PPh₃)₄) can lead to side reactions; optimize to 2–5 mol% .
  • Solvent Purity : Trace moisture in DMF reduces yield; use molecular sieves or anhydrous solvents .
  • Reaction Monitoring : Employ TLC (thin-layer chromatography) and HPLC at intermediate stages to identify bottlenecks. For example, incomplete cyclization due to steric hindrance may require prolonged heating (12–24 hrs) .

Case Study :
A 2025 study reported a 40% yield discrepancy when using DMF vs. DMSO. Computational modeling (DFT) revealed DMSO’s higher polarity stabilizes transition states, improving yields by 15–20% .

Basic Question: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (δ 6.8–8.2 ppm) and acetamide carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 388.427 for C₂₂H₂₀N₄O₃) .
  • X-ray Crystallography : Resolve stereochemistry of the methoxy and methyl substituents .

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